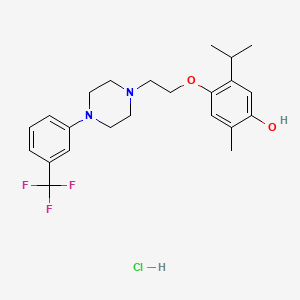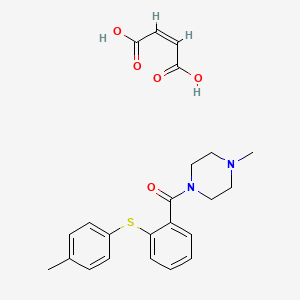
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate is a complex organic compound with the molecular formula C19-H22-N2-O-S.C4-H4-O4 and a molecular weight of 442.57 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate involves several steps. One common synthetic route includes the reaction of 1-methylpiperazine with 4-methylthiobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with maleic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate can be compared with other similar compounds, such as:
4-Methyl-4-(phenylthio)benzoyl piperazine: Similar structure but lacks the maleate group.
1-Methyl-4-(2-(4-chlorophenylthio)benzoyl)piperazine: Similar structure but with a chlorine atom instead of a methyl group.
1-Methyl-4-(2-(4-methoxyphenylthio)benzoyl)piperazine: Similar structure but with a methoxy group instead of a methyl group.
Propiedades
Número CAS |
93288-92-7 |
|---|---|
Fórmula molecular |
C23H26N2O5S |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;[2-(4-methylphenyl)sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-15-7-9-16(10-8-15)23-18-6-4-3-5-17(18)19(22)21-13-11-20(2)12-14-21;5-3(6)1-2-4(7)8/h3-10H,11-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
ZGNHRAQHZRKLFM-BTJKTKAUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


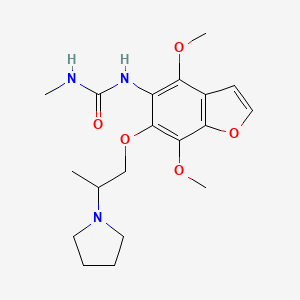


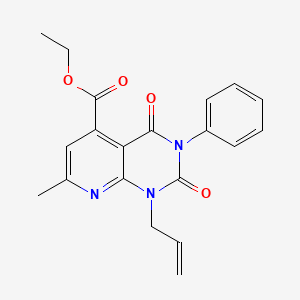
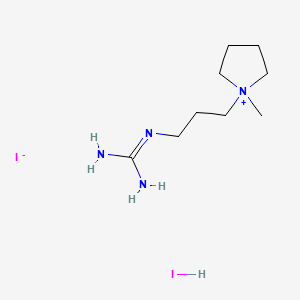
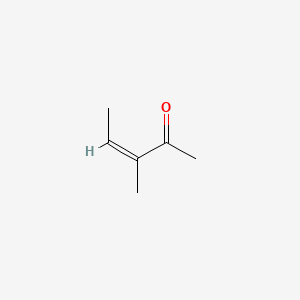


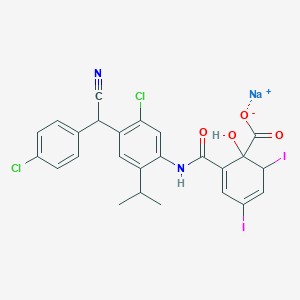

![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
